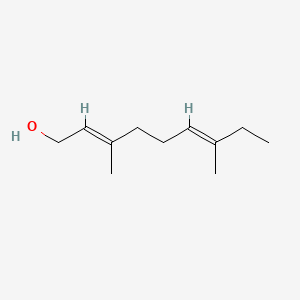

2,6-Nonadien-1-ol, 3,7-dimethyl-

Description

Contextualization within the Class of Branched Unsaturated Alcohols

Branched unsaturated alcohols are a diverse class of organic compounds with significant applications in various industries. nih.govresearchgate.net These molecules are distinguished by their structural features: a primary, secondary, or tertiary alcohol group attached to a non-linear carbon chain that contains one or more double or triple bonds. ncert.nic.in The position of the branching and the unsaturation, as well as the geometry (cis/trans or E/Z) of the double bonds, gives rise to a vast number of isomers with distinct physical and chemical properties. wikipedia.org

The presence of both a hydroxyl group and a double bond makes these compounds bifunctional, allowing them to participate in a wide range of chemical reactions. The alcohol functional group can undergo oxidation, esterification, and etherification, while the double bond is susceptible to addition reactions, such as hydrogenation and halogenation. rsc.org

In the context of contemporary research, branched unsaturated alcohols are investigated for their potential as biofuels. nih.govresearchgate.net Their branched structure can improve octane (B31449) ratings and their higher energy density compared to straight-chain alcohols makes them attractive as gasoline additives. researchgate.net

The organoleptic properties of many branched unsaturated alcohols are also of significant interest, particularly in the fragrance and flavor industries. perfumerflavorist.comthegoodscentscompany.com The specific arrangement of the methyl groups and the double bonds in (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, for instance, contributes to its unique aroma profile. nih.gov

Historical Overview of Nonadienol Research and its Significance

The study of nonadienols, a subgroup of unsaturated alcohols with a nine-carbon chain, has a rich history intertwined with the development of the flavor and fragrance industry. perfumerflavorist.com The first nonadienol to be identified in nature was 2E,6Z-nonadien-1-ol, discovered in 1935 in violet leaves. perfumerflavorist.com This discovery spurred further research into the isolation, structural elucidation, and synthesis of various nonadienol isomers. perfumerflavorist.com

A significant challenge in early nonadienol research was the difficulty in determining the precise structure of these molecules due to the ease of isomerization, where double bonds can shift their position and configuration along the carbon chain. perfumerflavorist.com The development of sophisticated analytical techniques, such as gas chromatography and mass spectrometry, has been instrumental in overcoming these hurdles. nist.gov

The commercial production of nonadienols began in the early 1960s, with 2E,6Z-nonadien-1-ol being the first to become available. perfumerflavorist.com Over the following decades, other isomers, including 2E,6E-nonadien-1-ol, were introduced to the market. perfumerflavorist.com These compounds found application in creating cucumber, melon, and other green-vegetable notes in perfumes and food flavorings. perfumerflavorist.comthegoodscentscompany.comthegoodscentscompany.com

The research into nonadienols has contributed significantly to the broader understanding of structure-activity relationships in aroma chemistry. The subtle differences in the isomeric structures of nonadienols lead to distinct olfactory profiles, highlighting the high specificity of human olfactory receptors. thegoodscentscompany.com This knowledge continues to drive the synthesis of novel fragrance and flavor compounds with unique sensory properties.

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-3,7-dimethylnona-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b10-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUWCZMRCKECEG-NSJFVGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CC/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068355 | |

| Record name | 2,6-Nonadien-1-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41865-30-9 | |

| Record name | 2,6-Nonadien-1-ol, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041865309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Nonadien-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Nonadien-1-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylnona-2,6-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2e,6e 3,7 Dimethylnona 2,6 Dien 1 Ol

Comprehensive Chemical Synthesis Approaches

The construction of the (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol framework, characterized by two trisubstituted double bonds with specific (E)-geometry, demands sophisticated synthetic strategies.

The stereoselective synthesis of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol is not widely documented in dedicated studies. However, its structure lends itself to established olefination reactions known for their high stereocontrol. A plausible and effective strategy for constructing the (E,E)-diene system is the Julia-Kocienski olefination. mdpi.comalfa-chemistry.comnih.gov This reaction is renowned for its ability to form (E)-alkenes with high selectivity from the reaction of a sulfone with an aldehyde or ketone. organic-chemistry.orgwikipedia.org

A hypothetical synthetic route could involve the coupling of two key fragments. For instance, a C6 sulfone component, such as a 1-(1H-tetrazol-5-yl)sulfonyl derivative, could be reacted with a C5 aldehyde to construct the C6-C7 double bond with (E) selectivity. Subsequent functional group manipulations would be required to install the primary alcohol and the second (E)-alkene moiety. The Julia-Kocienski reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex natural products and their analogues. mdpi.comnih.gov

Alternative approaches for the stereocontrolled synthesis of trisubstituted dienes include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can couple alkenyl boronic acids or trifluoroborates with alkenyl halides. nih.govorganic-chemistry.org These methods offer a high degree of convergence but require the pre-synthesis of stereodefined coupling partners.

Chemoenzymatic strategies offer powerful alternatives to purely chemical syntheses for accessing complex terpenoids, often providing high regio- and stereoselectivity under mild conditions. nih.gov While a direct chemoenzymatic route to (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol has not been explicitly described, the principles can be extrapolated from related studies.

One potential approach involves the use of terpene synthases or cyclases with unnatural, synthetically derived precursors. For example, modified farnesyl diphosphate (B83284) (FDP) analogues have been used to produce non-natural sesquiterpenoids. nih.gov A similar strategy could theoretically be employed by designing and synthesizing a C11 diphosphate analogue and screening a library of terpene synthases for activity.

Another avenue is the enzymatic epoxidation of the diene system. Oxidases and peroxidases have been shown to selectively epoxidize dienes, in some cases with high enantioselectivity. researchgate.net This could be a method to introduce specific functionality into the (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol backbone.

Derivatization Chemistry of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol

The primary alcohol and the two non-conjugated double bonds of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol are key sites for chemical modification.

The primary allylic alcohol of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol can be readily converted to its corresponding esters through acylation. The synthesis of the acetate (B1210297) derivative, [(2E,6E)-3,7-dimethylnona-2,6-dienyl] acetate, is a representative example. This transformation is typically achieved by reacting the alcohol with acetic anhydride. uni.edu The reaction is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), or an acid. organic-chemistry.org These reactions are generally high-yielding and proceed under mild conditions. nih.gov

Table 1: Synthesis of [(2E,6E)-3,7-dimethylnona-2,6-dienyl] acetate

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | Acetic Anhydride | 4-(Dimethylamino)pyridine (DMAP) | [(2E,6E)-3,7-Dimethylnona-2,6-dienyl] acetate |

Characterization of the resulting ester would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the acetyl group and Infrared (IR) spectroscopy to observe the characteristic ester carbonyl stretch.

The chemical reactivity of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol allows for selective oxidation and reduction reactions at its functional groups.

Oxidation: The primary allylic alcohol can be selectively oxidized to the corresponding aldehyde, (2E,6E)-3,7-dimethylnona-2,6-dienal. A mild and highly selective reagent for this transformation is activated manganese dioxide (MnO₂). jove.comcommonorganicchemistry.com This reagent is particularly effective for oxidizing allylic and benzylic alcohols without affecting the carbon-carbon double bonds or leading to over-oxidation to the carboxylic acid. mychemblog.comnanotrun.com

The non-conjugated double bonds can also undergo oxidation, for example, through epoxidation. Selective monoepoxidation of one of the two double bonds can be challenging but may be achieved using controlled amounts of an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reactivity of each double bond towards epoxidation would depend on steric and electronic factors. The C6-C7 double bond, being more electron-rich due to alkyl substitution, might be expected to react faster than the C2-C3 double bond, which is part of an allylic alcohol system. There is precedent for an oxidized derivative, (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-ol, which suggests epoxidation at a different position in a related system. chemsynthesis.com Catalytic methods using reagents like methyltrioxorhenium (MTO) can also offer regioselectivity in diene epoxidation. acs.org

Table 2: Representative Oxidation Reactions

| Starting Material | Reagent | Product | Reaction Type |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | Manganese Dioxide (MnO₂) | (2E,6E)-3,7-Dimethylnona-2,6-dienal | Allylic Alcohol Oxidation |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | m-CPBA (1 equiv.) | Monoepoxide derivative(s) | Epoxidation |

Reduction: The carbon-carbon double bonds of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol can be reduced to the corresponding saturated alcohol, 3,7-dimethylnonan-1-ol. This is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. rsc.org More sophisticated catalytic systems based on ruthenium or iron have also been developed for the selective reduction of the C=C bond in allylic alcohols. rsc.orgnih.gov

Table 3: Representative Reduction Reaction

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | H₂, Pd/C | 3,7-Dimethylnonan-1-ol | Catalytic Hydrogenation |

Functional Group Interconversion Studies

The strategic modification of the primary alcohol in (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol would be a critical step in the synthesis of novel derivatives. Such transformations could include oxidation to the corresponding aldehyde or carboxylic acid, esterification with various acylating agents, conversion to alkyl halides, or etherification. Each of these conversions would yield a new class of compounds with altered physical, chemical, and biological profiles.

Despite the synthetic potential, a thorough review of scientific databases reveals a lack of specific studies detailing these functional group interconversions for (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol. Research has predominantly focused on related isoprenoid alcohols, leaving a significant knowledge gap for this specific nonadienol.

Table 1: Plausible but Undocumented Functional Group Interconversions of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | Pyridinium chlorochromate (PCC) | (2E,6E)-3,7-Dimethylnona-2,6-dienal | Oxidation |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | Acetic anhydride, Pyridine | (2E,6E)-3,7-Dimethylnona-2,6-dien-1-yl acetate | Esterification |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | Thionyl chloride (SOCl₂) | 1-Chloro-(2E,6E)-3,7-dimethylnona-2,6-diene | Halogenation |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol | Sodium hydride (NaH), Methyl iodide (CH₃I) | 1-Methoxy-(2E,6E)-3,7-dimethylnona-2,6-diene | Etherification |

It is imperative to note that the data presented in Table 1 is hypothetical and based on general principles of organic synthesis. The specific reaction conditions, yields, and selectivity for (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol have not been empirically determined or reported in the available scientific literature. Further experimental investigation is required to validate these potential transformations and to establish efficient synthetic protocols.

The lack of dedicated research on the functional group interconversions of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol highlights an area ripe for future scientific inquiry. Such studies would not only expand the chemical space accessible from this terpenoid alcohol but also contribute to a more complete understanding of the reactivity of related allylic alcohols.

Sophisticated Spectroscopic and Chromatographic Methods for Structural Elucidation and Quantitative Analysis of 2e,6e 3,7 Dimethylnona 2,6 Dien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key parameters. For (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, the expected ¹H NMR spectrum would exhibit distinct signals for the protons on the double bonds, the allylic protons, the methylene (B1212753) groups, the methyl groups, and the hydroxymethyl group. The coupling constants (J-values) between adjacent protons would be crucial in confirming the E-configuration of both double bonds.

Expected ¹H NMR Data for (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H1 (-CH₂OH) | ~4.1 | Doublet |

| H2 (=CH-) | ~5.4 | Triplet |

| H4 (-CH₂-) | ~2.1 | Quartet |

| H5 (-CH₂-) | ~2.0 | Quartet |

| H6 (=CH-) | ~5.1 | Triplet |

| H8 (-CH₂-) | ~2.0 | Quartet |

| H9 (-CH₃) | ~1.0 | Triplet |

| 3-CH₃ | ~1.7 | Singlet |

| 7-CH₃ | ~1.6 | Singlet |

| -OH | Variable | Singlet (broad) |

This is a predictive table based on known chemical shift values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon signals indicate their functional group and hybridization state. For (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, signals for the two olefinic carbons of each double bond, the alcohol-bearing carbon, and the various methyl and methylene carbons would be observed.

Expected ¹³C NMR Data for (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~59 |

| C2 (=CH-) | ~124 |

| C3 (=C(CH₃)-) | ~140 |

| C4 (-CH₂-) | ~39 |

| C5 (-CH₂-) | ~26 |

| C6 (=CH-) | ~123 |

| C7 (=C(CH₃)-) | ~135 |

| C8 (-CH₂-) | ~29 |

| C9 (-CH₃) | ~13 |

| 3-CH₃ | ~16 |

| 7-CH₃ | ~16 |

This is a predictive table based on known chemical shift values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. For (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, COSY would show correlations between H1 and H2, H2 and the H4 protons, the H4 and H5 protons, the H5 and H6 protons, and the H8 and H9 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the entire carbon skeleton and for confirming the positions of the methyl groups and the double bonds. For instance, correlations between the 3-CH₃ protons and carbons C2, C3, and C4 would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺) for (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.28 g/mol ). nih.govnih.gov Key fragmentation pathways would likely involve the loss of a water molecule ([M-H₂O]⁺), cleavage of the allylic bonds, and other characteristic fragmentations of acyclic terpenoids.

Predicted Key Fragments in the EI-MS of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol:

| m/z | Possible Fragment Identity |

| 168 | [M]⁺ (Molecular Ion) |

| 150 | [M - H₂O]⁺ |

| 139 | [M - C₂H₅]⁺ |

| 121 | [M - C₂H₅ - H₂O]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

This is a predictive table based on common fragmentation patterns of similar alcohols.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, an HRMS measurement would confirm the molecular formula as C₁₁H₂₀O, distinguishing it from other isobaric compounds. The calculated exact mass is 168.151415 Da. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, enabling the separation of the compound from complex mixtures, the resolution of its isomers, and the assessment of its purity.

Gas Chromatography (GC) for Component Separation and Retention Index Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like 3,7-Dimethylnona-2,6-dien-1-ol. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase (typically an inert gas like helium) and the stationary liquid or solid phase. mdpi.com

The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under specific conditions but can vary between systems. To standardize this, the Kovats Retention Index (RI) is often calculated. The RI relates the retention time of the analyte to the retention times of n-alkane standards which are assigned RI values of 100 times their carbon number. This method provides a more consistent and transferable identifier for compounds across different GC systems. pherobase.compherobase.com For instance, the analysis of related terpene alcohols on various stationary phases like methyl silicone or Carbowax 20M allows for the determination of their retention indices. pherobase.com

Quantitative analysis can be performed using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons. mdpi.com The area under the GC peak is proportional to the amount of the compound present.

Table 1: Typical GC Parameters for Terpene Alcohol Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | TR-FAME (cyanopropylphenyl packed) or similar |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium (He) |

| Flow Rate | ~0.7-2.0 mL/min |

| Injector Temperature | 200 - 250 °C |

| Oven Program | Isothermal start (e.g., 60-70 °C for several minutes) followed by a temperature ramp (e.g., 15 °C/min) to a final temperature (e.g., 240 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

Chiral Gas Chromatography (GC-Chiral) for Enantiomeric Resolution

The 3,7-dimethyl-2,6-nonadien-1-ol molecule possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). Chiral Gas Chromatography (GC-Chiral) is a specialized technique used to separate these enantiomers. gcms.cz This is crucial as enantiomers can have different biological activities and sensory properties.

Chiral GC employs a chiral stationary phase (CSP), which is itself enantiomerically pure. mdpi.com These CSPs, often based on derivatized cyclodextrins, interact differently with each enantiomer of the analyte. gcms.cz This differential interaction is based on the "three-point rule," which posits that for chiral recognition to occur, there must be at least three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the CSP and one of the enantiomers. mdpi.com This leads to different retention times for the R and S enantiomers, allowing for their separation and quantification. mdpi.comsci-hub.se The separation of linalool (B1675412) enantiomers, a structurally similar terpene alcohol, is a well-documented application of this technique. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and purification of 3,7-dimethyl-2,6-nonadien-1-ol. It is particularly useful for assessing the purity of a sample. sielc.com Unlike GC, HPLC is not limited by the volatility of the compound.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. This method can effectively separate the target compound from impurities. The conditions can be scaled up for preparative chromatography to isolate larger quantities of the pure substance. sielc.com

Table 2: HPLC Method for 2,6-Nonadien-1-ol, 3,7-dimethyl- Analysis sielc.com

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Application | Purity assessment, impurity isolation, preparative separation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular fingerprint. docbrown.info

For (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, the IR spectrum would exhibit characteristic absorption bands confirming its structure as an unsaturated alcohol. The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band. The carbon-carbon double bonds (C=C) and various carbon-hydrogen (C-H) bonds also produce distinct signals. nist.gov Data for the closely related compound geraniol (B1671447) ((2E)-3,7-dimethyl-2,6-octadien-1-ol) shows these characteristic peaks. nist.gov

Table 3: Predicted IR Absorption Bands for (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200–3600 (Broad) |

| Alkene (C=C) | Stretching | 1665–1675 (Weak) |

| Alkyl (C-H) | Stretching | 2850–2960 |

| Alkene (=C-H) | Stretching | 3010–3040 |

| Alcohol (C-O) | Stretching | 1000–1260 |

Advanced Spectroscopic Methods

For a complete structural elucidation, especially concerning stereochemistry, more advanced spectroscopic techniques are required.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Determining the absolute configuration (the precise 3D arrangement of atoms) at the chiral C3 center of 3,7-dimethyl-2,6-nonadien-1-ol requires a chiroptical technique like Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

The process involves comparing the experimentally measured ECD spectrum of the compound with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). unibs.itresearchgate.net A theoretical spectrum is calculated for one of the pure enantiomers (e.g., the R-configuration). If the calculated spectrum matches the experimental spectrum in terms of the sign and position of the Cotton effects (the characteristic peaks and troughs), the absolute configuration of the sample can be confidently assigned as R. mtoz-biolabs.com If the spectra are mirror images, the configuration is S. This powerful combination of experimental and computational methods is a definitive way to establish the absolute stereochemistry of chiral natural products. unibs.itrsc.org

In Situ Fourier-Transform Infrared Spectroscopy (FTIR) for Reaction Monitoring

In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) that enables real-time monitoring and analysis of chemical reactions as they occur, directly within the reaction vessel. nih.govyoutube.com This technique provides a continuous stream of data, offering deep insights into reaction kinetics, mechanisms, and pathways without the need for offline sampling, which can be time-consuming and may disturb the reaction process. nih.govtandfonline.com For the analysis of reactions involving (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, in situ FTIR is particularly valuable for tracking the transformation of its key functional groups.

The core principle of the method involves inserting a probe, typically an Attenuated Total Reflectance (ATR) sensor, into the reaction mixture. researchgate.net Infrared radiation is passed through the probe's crystal, and the evanescent wave interacts with the sample in direct contact with the crystal surface. The detector measures the absorbance of infrared light at different wavenumbers, generating a spectrum that acts as a molecular fingerprint of the reaction mixture at any given moment. researchgate.net Because the intensity of a characteristic absorption band is proportional to the concentration of the corresponding functional group, plotting absorbance changes over time allows for the generation of detailed reaction profiles for reactants, intermediates, and products. youtube.com

Research Findings from Analogous Reactions

While specific literature on the in situ FTIR monitoring of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol is not prevalent, extensive research on analogous terpene alcohols, such as geraniol and other allylic alcohols, demonstrates the utility of this technique. tandfonline.comsci-hub.se Common reactions for this class of compounds include oxidation to aldehydes and esterification, both of which are readily monitored by in situ FTIR.

Oxidation Reactions: The oxidation of a primary allylic alcohol like (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol yields the corresponding aldehyde, (2E,6E)-3,7-Dimethylnona-2,6-dienal. Studies on the oxidation of other alcohols, such as menthol (B31143) and various primary alcohols, show that this transformation can be tracked with high precision. nih.govresearchgate.netemerginginvestigators.org The key spectral events monitored are the disappearance of the broad O-H stretching band of the alcohol (typically around 3500-3300 cm⁻¹) and the C-O stretching band (around 1100-1000 cm⁻¹), concurrent with the emergence of the strong, sharp C=O stretching band of the newly formed aldehyde (around 1710-1685 cm⁻¹). nih.govresearchgate.net By monitoring these specific peaks, researchers can determine reaction rates, endpoint, and the potential formation of byproducts in real-time. nih.gov

Esterification Reactions: The esterification of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, for instance with an acid like acetic acid, produces a fragrance ester. Kinetic studies of the esterification of other alcohols have been successfully performed using in situ FTIR. mdpi.commdpi.comuobaghdad.edu.iq The reaction progress is followed by observing the decrease in the alcohol's O-H stretch and the acid's broad O-H band, alongside the appearance of the characteristic ester carbonyl (C=O) peak around 1750-1735 cm⁻¹ and the C-O stretching bands of the ester. mdpi.com This allows for the precise optimization of reaction conditions such as temperature, catalyst loading, and reactant ratios to maximize yield and minimize reaction time. nih.gov

Data Analysis and Interpretation

The data obtained from in situ FTIR experiments are typically visualized as a three-dimensional plot showing absorbance versus wavenumber versus time. From this, concentration profiles for individual species can be extracted.

Table 1: Key FTIR Absorption Bands for Monitoring Reactions of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol

| Compound | Functional Group | Characteristic Absorption Band (cm⁻¹) | Vibrational Mode |

| (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol (Reactant) | O-H | 3500 - 3300 (broad) | Stretching |

| C-O | 1100 - 1000 | Stretching | |

| C=C | 1675 - 1665 | Stretching | |

| (2E,6E)-3,7-Dimethylnona-2,6-dienal (Oxidation Product) | C=O | 1710 - 1685 | Stretching |

| C-H (of aldehyde) | 2850 - 2820 and 2750 - 2720 | Stretching | |

| Ester Derivative (Esterification Product) | C=O | 1750 - 1735 | Stretching |

| C-O | 1300 - 1000 | Stretching (two bands) | |

| Note: The exact positions of absorption bands can be influenced by the solvent and molecular structure. |

By tracking the absorbance of these key bands, a kinetic profile of the reaction can be constructed. For example, in a catalytic oxidation, the absorbance of the alcohol's C-O peak would decrease over time, while the aldehyde's C=O peak would increase.

Table 2: Illustrative In Situ FTIR Data for the Oxidation of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol

This interactive table simulates data from an in situ FTIR experiment, showing the change in absorbance for the reactant and product over time, which is directly related to their respective concentrations.

| Reaction Time (minutes) | Reactant Absorbance (at ~1050 cm⁻¹) | Product Absorbance (at ~1700 cm⁻¹) |

| 0 | 0.85 | 0.00 |

| 10 | 0.65 | 0.21 |

| 20 | 0.48 | 0.38 |

| 30 | 0.32 | 0.54 |

| 40 | 0.18 | 0.68 |

| 50 | 0.07 | 0.79 |

| 60 | 0.02 | 0.83 |

The ability of in situ FTIR to provide such detailed, time-resolved data makes it an indispensable tool for understanding and optimizing the synthesis of derivatives from (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, ensuring process efficiency and product quality. nih.gov

Stereochemical Investigations of 2e,6e 3,7 Dimethylnona 2,6 Dien 1 Ol

Analysis of Geometric Isomerism (E/Z configurations)

(2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol possesses two carbon-carbon double bonds, at positions 2 and 6 of the nonane (B91170) chain. Each of these double bonds can exist in one of two geometric configurations: E (entgegen, German for "opposite") or Z (zusammen, German for "together"). This gives rise to the possibility of four different geometric isomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z).

The specific isomer under consideration is the (2E,6E) form, where the substituents of higher priority on each carbon of both double bonds are on opposite sides. nih.govchemsynthesis.com The determination of these E/Z configurations is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Research Findings:

The assignment of the E configuration for both double bonds in 3,7-dimethylnona-2,6-dien-1-ol is based on the chemical shifts of the vinylic protons and the carbon atoms of the methyl groups adjacent to the double bonds in ¹H and ¹³C NMR spectra, respectively. In acyclic systems, the chemical shifts of protons and carbons are influenced by the spatial arrangement of nearby functional groups.

For the double bond at C2-C3, the proton at C2 (vinylic proton) will exhibit a characteristic chemical shift. The geometry is further confirmed by Nuclear Overhauser Effect (NOE) experiments. An NOE correlation between the vinylic proton at C2 and the methylene (B1212753) protons at C4 would be indicative of a Z configuration, while the absence of this correlation and a potential correlation with the methyl group at C3 would suggest an E configuration. Similarly, for the double bond at C6-C7, NOE correlations between the vinylic proton at C6 and the methylene protons at C5 and C8, as well as the methyl group at C7, are used to definitively assign the E configuration.

It has been established that for many acyclic terpenoids, the ¹³C NMR chemical shift of a methyl group in a trans (E) arrangement with respect to the alkyl chain is typically found at a different chemical shift compared to the corresponding cis (Z) isomer.

Methodologies for Absolute and Relative Configuration Determination

As (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol is achiral, the concept of absolute configuration (R/S designation) is not applicable. The determination of stereochemistry for this molecule is therefore focused on establishing the relative configuration of the substituents around the two double bonds, which is the E/Z isomerism discussed previously. The methodologies to confirm this are detailed below.

While (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol itself is achiral, chemical derivatization can be a powerful tool in stereochemical analysis, particularly for separating and identifying geometric isomers or for confirming the absence of chirality.

One common derivatization reaction for alcohols is esterification. For instance, the reaction of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol with an achiral acyl chloride, such as acetyl chloride, would yield the corresponding acetate (B1210297) ester, [(2E,6E)-3,7-dimethylnona-2,6-dienyl] acetate. nih.gov This derivative can be analyzed by chromatographic and spectroscopic methods. The purpose of such derivatization in this context is often to improve the volatility and chromatographic separation of the compound, allowing for a more precise analysis of isomeric purity.

In the broader context of analyzing chiral analogues, a chiral derivatizing agent (CDA) would be used. A CDA reacts with a chiral molecule to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by techniques like NMR spectroscopy and chromatography. However, for the achiral (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, this specific application is not relevant for determining enantiomeric excess.

Spectroscopic techniques are the cornerstone for elucidating the stereochemistry of organic molecules. For (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, NMR spectroscopy is the most definitive method for establishing the E geometry of both double bonds.

¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons can provide information about the geometry of a double bond. For a disubstituted double bond, a larger coupling constant (typically 12-18 Hz) is observed for trans protons, while a smaller coupling constant (6-12 Hz) is characteristic of cis protons. In the case of trisubstituted double bonds, as seen in this compound, the analysis relies more on chemical shifts and NOE data. The chemical shifts of the vinylic protons and the adjacent methyl groups are diagnostic.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the methyl carbons attached to the double bonds, are indicative of the stereochemistry. In many terpenoid systems, the methyl carbon in an E configuration resonates at a different frequency compared to the methyl carbon in a Z configuration.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a powerful NMR technique that allows for the determination of the spatial proximity of atoms. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. For (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, the observation of an NOE between the vinylic proton at C2 and the methyl protons at C3 would support an E configuration for the C2-C3 double bond. Similarly, an NOE between the vinylic proton at C6 and the methyl protons at C7 would confirm the E configuration of the C6-C7 double bond. The absence of an NOE between the vinylic proton and the adjacent methylene group across the double bond further corroborates the E assignment.

Biological Roles and Ecological Significance of 2e,6e 3,7 Dimethylnona 2,6 Dien 1 Ol

Interaction with Olfactory Receptors and Sensory Perception Pathways

The detection of volatile compounds like (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol is a critical function of the olfactory systems in many organisms, particularly insects. While direct studies on the specific olfactory receptors for this compound are limited, the general mechanism of odorant recognition in insects provides a framework for understanding this interaction. Insect olfactory receptors (ORs) are ligand-gated ion channels located on the dendritic membranes of olfactory sensory neurons, which are housed in structures called sensilla. nih.gov The complexity of the chemical world necessitates a large repertoire of these receptors to detect and discriminate among a vast array of odorants. nih.gov

The interaction between a volatile molecule and an olfactory receptor is a highly specific process determined by the three-dimensional structure of both the ligand and the receptor's binding pocket. This structural interplay is the basis for the immense discriminatory capacity of the olfactory system. nih.gov Research on insect ORs demonstrates that they can function as homomeric or heteromeric channels, and their sensitivity to a broad range of structurally diverse odorants highlights their promiscuity. nih.gov It is through the combinatorial activation of different ORs that an organism can perceive and differentiate a multitude of scents. While specific receptors for (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol have not yet been definitively identified, its structural similarity to other known semiochemicals suggests it is likely detected by a subset of these specialized receptors, triggering a downstream signaling cascade that results in a behavioral response.

Involvement in Inter-organismal Chemical Communication

Chemical signaling is a fundamental mode of communication in the natural world, and volatile compounds are key players in these interactions. (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol, as a semiochemical, is involved in mediating interactions both within and between species.

Pheromonal Activity and Behavioral Modulation in Arthropods

Volatile organic compounds are known to elicit behavioral responses in arthropods, acting as attractants, repellents, or aggregation signals. nih.gov While the specific pheromonal activity of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol is not extensively documented, related compounds and the general principles of insect chemical ecology suggest its potential role in modulating arthropod behavior. For instance, the male-produced aggregation pheromone of the Colorado potato beetle has been identified as (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol, a derivative of a related terpene. researchgate.net

The behavioral effects of such compounds can be subtle and context-dependent. Studies on the sublethal effects of various chemicals on insect behavior have shown that they can influence host searching, landing, oviposition, and feeding behaviors. researchgate.netnih.gov It is plausible that (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol could have similar modulatory effects on susceptible insect species, influencing their movement, mating, or feeding patterns. The response of an insect to a particular volatile is a complex interplay between the chemical signal, the insect's physiological state, and the surrounding environmental context.

| Compound Class | Potential Arthropod Behavioral Responses | Examples of Modulated Behaviors |

|---|---|---|

| Terpenoids (general) | Attraction, Repellence, Aggregation | Host-finding, Oviposition, Feeding |

| (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol | Aggregation Pheromone | Attraction of both sexes in Colorado potato beetle. researchgate.net |

Role in Plant-Environment Interactions and Signaling

Plants produce a vast array of volatile organic compounds, including terpenoids, which play crucial roles in their interactions with the environment. nih.gov These compounds are involved in defending against herbivores and pathogens, attracting pollinators, and communicating with other plants. nih.govresearchgate.net Terpenoids, in particular, are recognized for their role as effective antioxidants in lipid peroxidation processes, contributing to the plant's defense against oxidative stress. researchgate.net

The release of volatiles like (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol can be induced by various biotic and abiotic stressors. nih.gov These compounds can act as signaling molecules, priming the defenses of neighboring plants or attracting the natural enemies of herbivores. While the specific signaling pathways mediated by (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol are not fully elucidated, the broader understanding of plant defense mechanisms suggests its involvement in these complex ecological networks. nih.gov The production and emission of plant volatiles are dynamic processes that are finely tuned to the plant's physiological state and its immediate environmental challenges.

Biochemical Transformations and Metabolic Fate in Biological Systems

Once introduced into a biological system, (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol can undergo a series of biochemical transformations, leading to the formation of various metabolites. These metabolic processes are often mediated by specific enzymes and can result in compounds with different biological activities.

Enzymatic Pathways and Metabolite Identification

A significant metabolic pathway for (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol is its enzymatic cyclization to produce the valuable fragrance compound Ambrox. This transformation is of considerable industrial interest. google.com Several enzymes have been identified that can catalyze this reaction, with squalene (B77637) hopene cyclases (SHCs) being a prominent example. google.comresearchgate.net

Recent research has also identified highly Brønsted-acidic and confined imidodiphosphorimidate (IDPi) catalysts that can facilitate the asymmetric polyene cyclization of (3E,7E)-homofarnesol to (−)-ambrox with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov These catalytic processes can be carried out in both chemical and enzymatic systems. google.com The optimization of these enzymatic and chemo-catalytic routes is an active area of research, aiming for more efficient and sustainable production of Ambrox and other related compounds. nih.govscribd.com

| Substrate | Enzyme/Catalyst | Primary Product | Significance |

|---|---|---|---|

| (3E,7E)-Homofarnesol | Squalene Hopene Cyclase (SHC) | Ambroxide | Biocatalytic production of a valuable fragrance compound. google.comgoogle.com |

| (3E,7E)-Homofarnesol | Imidodiphosphorimidate (IDPi) catalyst | (−)-Ambrox | Highly selective chemical synthesis of a specific Ambrox enantiomer. researchgate.netnih.gov |

Interaction with Cellular Components and Molecular Targets

The interaction of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol and its metabolites with cellular components is a key determinant of their biological effects. As a lipophilic molecule, it is likely to interact with cellular membranes and other lipid-rich structures. The functional groups of the molecule, particularly the hydroxyl group, can participate in hydrogen bonding and other non-covalent interactions with proteins and other macromolecules.

While specific molecular targets of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol are not well-defined in the literature, terpenoids as a class are known to interact with a variety of cellular targets. These interactions can lead to the modulation of enzyme activity, gene expression, and signaling pathways. For example, the transformation of this compound into Ambrox highlights a direct interaction with the active site of cyclizing enzymes. researchgate.netnih.gov Further research is needed to fully characterize the molecular targets of (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol and to understand the downstream consequences of these interactions on cellular function.

Computational Chemistry and Molecular Modeling of 2e,6e 3,7 Dimethylnona 2,6 Dien 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Analysis of the electronic structure provides critical information about the molecule's reactivity. The locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is indicative of regions susceptible to electrophilic attack, while the LUMO suggests sites prone to nucleophilic attack. For (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, the double bonds and the oxygen atom of the hydroxyl group are expected to be key regions of electron density, influencing its chemical behavior.

Furthermore, quantum chemical calculations can elucidate the partial charges on each atom, offering a more nuanced view of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding, which is particularly relevant due to the presence of the hydroxyl group.

Conformational Analysis and Energy Landscapes

The flexible nature of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, with its rotatable single bonds, means it can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface, or energy landscape, that governs their interconversion.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

These simulations can reveal how (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol behaves in different environments, such as in a solvent or interacting with a biological receptor. MD can illustrate the flexibility of the molecule, the timescales of conformational changes, and the nature of its intermolecular interactions. This dynamic perspective is essential for a comprehensive understanding of how the molecule functions in a real-world context.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol. Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used in experimental settings, and their spectra can be simulated computationally.

By calculating the magnetic shielding of atomic nuclei, it is possible to predict the chemical shifts in an NMR spectrum. Similarly, by calculating the vibrational frequencies of the molecule's bonds, an IR spectrum can be simulated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized or isolated compound. For (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, computational prediction of its ¹H and ¹³C NMR spectra would be invaluable for its structural elucidation.

Chemoinformatics and Integration with Chemical Databases

Chemoinformatics deals with the storage, retrieval, and analysis of chemical information. Publicly accessible chemical databases, such as PubChem, serve as vital repositories for computational and experimental data on chemical compounds. nih.gov For (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, these databases provide a centralized location for its key identifiers and computed properties. nih.govepa.gov

The integration of computational data into these databases allows for the rapid searching and filtering of chemical space. Standardized identifiers are crucial for this process.

| Identifier Type | Value |

| IUPAC Name | (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol |

| CAS Number | 41865-30-9 |

| PubChem CID | 170581 |

| InChI | InChI=1S/C11H20O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b10-6+,11-8+ |

| InChIKey | ZEUWCZMRCKECEG-NSJFVGFPSA-N |

| SMILES | CCC(=CCCC(=CCO)C)C |

These identifiers ensure that information about (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol can be unambiguously referenced and cross-linked between different datasets and publications.

Furthermore, these databases contain a wealth of computed molecular properties that are essential for chemoinformatic analyses. These properties, often calculated using sophisticated algorithms, provide a snapshot of the molecule's physicochemical characteristics.

| Computed Property | Value | Source |

| Molecular Weight | 168.28 g/mol | PubChem |

| Molecular Formula | C₁₁H₂₀O | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 168.151415 g/mol | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

These computed descriptors are invaluable for predicting the behavior of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, including its solubility, permeability, and potential for biological activity, forming the basis of quantitative structure-activity relationship (QSAR) models and other chemoinformatic studies.

Future Research Directions and Uncharted Territories in 2e,6e 3,7 Dimethylnona 2,6 Dien 1 Ol Research

Development of Novel Asymmetric Synthesis Routes

The specific stereochemistry of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol is crucial for its biological activity, as is common with many insect pheromones and other bioactive natural products. mdpi.com Therefore, the development of highly selective asymmetric synthetic routes is of paramount importance. Future research in this area should focus on several key strategies:

Chiral Pool Synthesis: Leveraging readily available and inexpensive chiral terpenes as starting materials can provide a cost-effective and efficient pathway to the target molecule. nih.gov This approach has been successfully used in the synthesis of other complex terpene natural products.

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, offers a powerful tool for controlling the stereochemistry of key bond-forming reactions. nih.govyoutube.comchiralpedia.com Research into new catalytic systems that can efficiently and selectively construct the chiral centers of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol is a promising direction. This includes exploring hydrogen-borrowing catalysis and other relay catalysis systems to form multiple stereocenters in a single cascade. acs.org

Biocatalysis: Employing enzymes, such as lipases and engineered terpene synthases, can offer highly specific and environmentally benign synthetic routes. mdpi.com The development of biocatalytic methods for the stereoselective synthesis of this homoterpenoid and its precursors is a significant area for future investigation. rsc.orgrsc.org

Progress in these areas will not only provide efficient access to enantiomerically pure (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol for further biological studies but also contribute to the broader field of asymmetric synthesis.

Discovery of Undiscovered Biological Functions

While (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol has been identified as a component of some insect pheromone blends, its full range of biological functions is likely much broader. dntb.gov.uanih.govbohrium.combioone.orgcabidigitallibrary.org Future research should aim to uncover these hidden roles:

Pheromonal Activity: In-depth studies are needed to determine its precise role in insect communication. This includes investigating whether it acts as a primary pheromone, a synergist that enhances the activity of other pheromones, or an antagonist that inhibits responses. Such studies could have significant implications for the development of novel and species-specific pest management strategies. nih.gov

Allelochemical Interactions: Investigating its role in plant-insect and plant-plant interactions is another critical research area. This compound may function as a defense signal, an attractant for pollinators or predators of herbivores, or have other ecological functions yet to be discovered.

Pharmacological Potential: Many terpenes and their derivatives exhibit a wide range of pharmacological activities. mdpi.comnih.gov Screening (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol and its derivatives for potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer effects, could lead to the discovery of new drug leads.

Unraveling the full spectrum of its biological activities will provide valuable insights into chemical ecology and may open doors to new applications in agriculture and medicine.

Refinement of Analytical and Characterization Techniques

The accurate detection and characterization of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, especially in complex biological matrices, present several analytical challenges. Future research should focus on refining existing methods and developing new ones:

Chromatographic Separation: The separation of its various isomers can be difficult. The development of advanced chromatographic techniques, such as multidimensional gas chromatography (MDGC), can provide the necessary resolution to separate co-eluting isomers. thermofisher.comnih.govresearchgate.netfrontiersin.orgresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular formula of unknown compounds. masterorganicchemistry.com Advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS) and Laser Desorption/Ionization (LDI-MS), can allow for the direct analysis of the compound from biological tissues with minimal sample preparation. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide valuable structural information for identification. nih.gov

Spectroscopic Methods: While standard spectroscopic techniques like NMR and IR are essential for structural elucidation, further investigation into the application of more specialized techniques could provide deeper insights into its conformational properties and interactions with biological receptors.

Improving these analytical tools will be crucial for accurately quantifying the compound in various samples and for furthering our understanding of its biosynthesis and biological roles.

Exploration of New Chemical Transformations and Derivative Design

The functional groups of (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol, particularly the primary allylic alcohol, provide a reactive handle for a variety of chemical transformations. fiveable.meacs.orgnih.govorganic-chemistry.org Exploring these transformations can lead to the creation of novel derivatives with unique properties:

Derivatization of the Hydroxyl Group: The alcohol functionality can be readily converted into esters, ethers, and other functional groups. libretexts.org These derivatives may exhibit altered volatility, stability, and biological activity compared to the parent compound.

Modifications of the Carbon Skeleton: Reactions targeting the double bonds, such as epoxidation or hydrogenation, can lead to a diverse range of new structures. fiveable.me

Fragment-Based Design: The allyl motif present in the molecule is a valuable tool in fragment-based drug design. acs.orgnih.gov Synthesizing a library of derivatives based on this scaffold could lead to the discovery of new bioactive compounds. mdpi.com

The systematic exploration of the chemical space around (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol holds significant potential for the development of new materials, agrochemicals, and pharmaceuticals.

Applications in Bio-inspired Chemical Synthesis and Design

Terpenes and terpenoids are excellent building blocks for the synthesis of complex natural products and other valuable molecules. mdpi.comresearchgate.netbohrium.com (2E,6E)-3,7-Dimethylnona-2,6-dien-1-ol can serve as a valuable starting material or a model for bio-inspired synthetic strategies:

Terpene Synthase Engineering: Understanding the catalytic mechanisms of the enzymes responsible for the biosynthesis of this homoterpenoid can inform the engineering of terpene synthases to produce novel, non-natural terpenes. rsc.orgrsc.orgnih.govacs.orgacs.org

Biomimetic Cyclizations: The acyclic nature of this compound makes it an interesting precursor for studying and mimicking biosynthetic cyclization reactions that form complex ring systems found in other terpenes.

Synthetic Biology: The development of microbial strains engineered to produce (2E,6E)-3,7-dimethylnona-2,6-dien-1-ol and its derivatives through synthetic biology approaches could provide a sustainable and scalable production platform. researchgate.net

By drawing inspiration from nature's synthetic strategies, researchers can unlock new possibilities for the efficient and elegant synthesis of complex molecules with diverse applications.

Q & A

Basic Question: What analytical methods are recommended for characterizing the structural and spectral properties of 2,6-Nonadien-1-ol, 3,7-dimethyl-?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to identify molecular ions and fragmentation patterns. NIST Standard Reference Data (e.g., molecular weight: 154.2493 g/mol, InChIKey:

GLZPCOQZEFWAFX-JXMROGBWSA-N) provides reference spectra for validation . - Nuclear Magnetic Resonance (NMR): Assign stereochemistry via H and C NMR. Compare coupling constants (e.g., cis/trans double bonds) to distinguish isomers .

- Gas Chromatography (GC): Pair with retention indices for purity assessment, using NIST-subscribed databases for cross-referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.